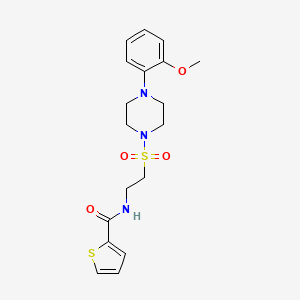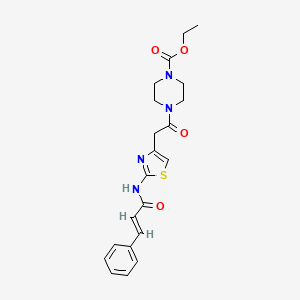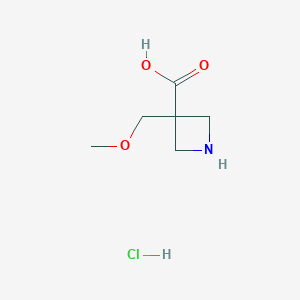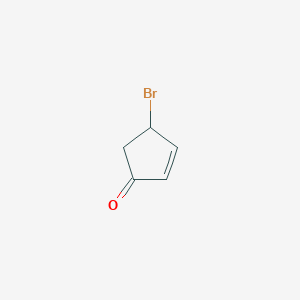
N-(2-((4-(2-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophen-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C24H27N3O2 . It is a derivative of 1-(2-substituted-phenyl)piperazines . The compound has a molecular weight of 389.5 g/mol .
Synthesis Analysis
The synthesis of this compound and its derivatives involves variations in the spacer and the aryl moiety, leading to N-alkylated 1-(2-methyoxyphenyl)piperazines with markedly improved affinity and selectivity . The structural development is supported by molecular modeling studies .
Molecular Structure Analysis
The piperazine ring in the compound adopts a chair conformation. The dihedral angle between the phenyl and pyridine rings is 39.9 (3)° . The conformations of the attachment of the anisole and N-ethyl-pyridin-2-amine groups to the piperazine ring are +anti-periplanar .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 389.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 6 . The topological polar surface area of the compound is 44.8 Ų .
Wirkmechanismus
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound interacts with its target, the α1-AR, by binding to it. The binding affinity of the compound to α1-AR is in the range from 22 nM to 250 nM . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The interaction of the compound with α1-AR affects the adrenergic signaling pathway. This pathway is associated with numerous neurodegenerative and psychiatric conditions . The compound’s interaction with α1-AR can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties were identified through in silico docking and molecular dynamics simulations . Six compounds, including this one, exhibited an acceptable pharmacokinetic profile for advanced investigation as potential α1-AR antagonists .
Result of Action
The result of the compound’s action is the modulation of the α1-AR activity. This can lead to therapeutic effects in the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide in lab experiments is its high selectivity and potency as a 5-HT6 receptor antagonist. This makes it an ideal tool for studying the role of this receptor in various cognitive processes. However, one of the limitations of using this compound is its poor solubility in water, which can make it challenging to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide. One of the areas of interest is its potential therapeutic applications in the treatment of Alzheimer's disease. Studies have shown that this compound can improve memory and cognitive function in animal models of Alzheimer's disease. Another area of interest is its potential use as a cognitive enhancer in healthy individuals. Further research is needed to fully understand the mechanisms underlying its cognitive-enhancing effects and to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide involves the reaction of 4-(2-methoxyphenyl)piperazine with 2-chloroethylsulfonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with thiophene-2-carboxylic acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
Alpha1-Adrenorezeptor-Antagonist
Diese Verbindung wurde als potenzieller Antagonist für Alpha1-Adrenorezeptoren untersucht . Alpha1-Adrenorezeptoren gehören zu den am häufigsten untersuchten G-Protein-gekoppelten Rezeptoren und sind ein wichtiges Ziel für die Behandlung verschiedener neurologischer Erkrankungen . Die Verbindung zeigte eine Alpha1-adrenerge Affinität im Bereich von 22 nM bis 250 nM .
Behandlung von Herzerkrankungen
Die Aktivierung oder Blockade von adrenergen Rezeptoren ist ein wichtiger therapeutischer Ansatz zur Behandlung zahlreicher Erkrankungen wie Herzhypertrophie, Herzinsuffizienz, Bluthochdruck, Angina pectoris und Herzrhythmusstörungen .
Behandlung von Atemwegserkrankungen
Diese Verbindung könnte möglicherweise zur Behandlung von Atemwegserkrankungen wie Asthma und Anaphylaxie eingesetzt werden .
Behandlung von Hyperthyreose
Hyperthyreose, eine Erkrankung, bei der die Schilddrüse eine übermäßige Menge an Schilddrüsenhormon produziert, könnte möglicherweise mit dieser Verbindung behandelt werden .
Behandlung von Depression
Depression, eine häufige und schwere Erkrankung, die sich negativ auf Ihre Gefühle, Ihr Denken und Ihr Verhalten auswirkt, könnte möglicherweise mit dieser Verbindung behandelt werden .
Behandlung von gutartiger Prostatahyperplasie
Gutartige Prostatahyperplasie, eine Erkrankung bei Männern, bei der die Prostata vergrößert ist und nicht bösartig ist, könnte möglicherweise mit dieser Verbindung behandelt werden .
Biochemische Analyse
Biochemical Properties
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide has been shown to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission . This interaction with AChE suggests that the compound may play a role in modulating cholinergic neurotransmission .
Cellular Effects
In cellular processes, N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide has been found to influence cell function by modulating neurotransmission . It has been observed to impact cell signaling pathways and gene expression, particularly in relation to cholinergic neurotransmission .
Molecular Mechanism
At the molecular level, N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide exerts its effects through binding interactions with biomolecules such as AChE . This interaction leads to the inhibition of AChE, thereby influencing neurotransmission .
Temporal Effects in Laboratory Settings
It has been observed to exert long-term effects on cellular function, particularly in relation to neurotransmission .
Eigenschaften
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S2/c1-25-16-6-3-2-5-15(16)20-9-11-21(12-10-20)27(23,24)14-8-19-18(22)17-7-4-13-26-17/h2-7,13H,8-12,14H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWKDSNBVBDZSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2403223.png)
![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}cyclopropanecarboxamide](/img/structure/B2403224.png)
![4-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2403225.png)
![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2403227.png)
![(E)-3-(3,5-dichlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2403228.png)

![8-(3,5-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2403235.png)
![N-butan-2-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2403238.png)

![(E)-N'-[5-(5-formyl-1H-pyrrole-3-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2403240.png)

![N-[2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2403243.png)

